molecular formula C20H21BrN2O4 B268981 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

货号 B268981
分子量: 433.3 g/mol
InChI 键: KBGIGUXTXVNQSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets TYK2, a member of the JAK family of kinases. The JAK-STAT signaling pathway plays a crucial role in the immune response, and dysregulation of this pathway has been implicated in various diseases, including autoimmune disorders and cancer. BMS-986165 has shown promise in preclinical studies as a potential therapeutic agent for these diseases.

作用机制

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide targets TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is involved in the immune response. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of TYK2, leading to a reduction in the activity of downstream signaling pathways. This results in a reduction in inflammation and disease severity in preclinical models of autoimmune diseases.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to enhance the activity of immune cells, including T cells and natural killer cells. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in preclinical models.

实验室实验的优点和局限性

One advantage of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans is not yet known, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.

未来方向

There are several potential future directions for research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of interest is the investigation of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in other autoimmune diseases and cancer types. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide in humans.

合成方法

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form 2-(2-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline to form the final product, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

科学研究应用

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease severity. 2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also shown efficacy in preclinical models of cancer, where it has been shown to inhibit tumor growth and enhance the activity of immune cells.

属性

产品名称

2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

分子式

C20H21BrN2O4

分子量

433.3 g/mol

IUPAC 名称

2-(2-bromo-4-methylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-2-7-18(17(21)12-14)27-13-19(24)22-16-5-3-15(4-6-16)20(25)23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,24)

InChI 键

KBGIGUXTXVNQSJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

规范 SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。